Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate
Description
Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a heterocyclic compound featuring a quinazolinone core fused with a thioether-linked methyl propanoate side chain. The quinazolinone moiety is a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring, which is known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12(16)6-7-19-8-11-14-10-5-3-2-4-9(10)13(17)15-11/h2-5H,6-8H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUNITIKRHBQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate typically involves a multi-step process. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using methyl 3-bromopropanoate under microwave-induced conditions to yield the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Synthetic Pathways and Reaction Mechanisms
The compound shares structural homology with derivatives synthesized via dicyclohexylcarbodiimide (DCC)/hydroxybenzotriazole (HOBt) -mediated coupling and alkylation reactions .
Key Reaction Steps:
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Amide Bond Formation :
Carboxylic acid intermediates (e.g., 4-oxo-3-arylquinazolin-2-ylthioacetic acids) are coupled with β-alanine methyl ester hydrochloride (β-AlaOCH₃·HCl) using DCC/HOBt (1:1 molar ratio) at 0–5°C, followed by room-temperature stirring for 8–24 hours . -
Thioether Linkage Introduction :
Alkylation of quinazolinone thiols with methyl bromopropanoate derivatives in ethanol under reflux with KOH yields thioether bonds .
Table 1: Representative Reaction Conditions and Outcomes
Table 2: Spectral Data for Analogous Compounds
Reactivity and Functional Group Transformations
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Ester Hydrolysis : The methyl ester group is susceptible to alkaline hydrolysis, forming carboxylic acid derivatives (not directly observed but inferred from analogous systems) .
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Quinazolinone Ring Modifications : Electrophilic substitution reactions (e.g., nitration, halogenation) may occur at the aromatic ring under acidic conditions .
Comparative Analysis of Methodologies
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DCC/HOBt Coupling vs. Azide Methods : DCC-mediated coupling achieves higher yields (73%) compared to azide-based approaches (≤65%) for similar scaffolds .
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Solvent Impact : Ethanol or ethyl acetate enhances crystallinity, while DMSO is avoided due to sulfoxide side reactions .
Limitations and Research Gaps
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No direct kinetic or thermodynamic data for the target compound’s reactions are available.
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Cytotoxicity or biological activity studies specific to Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate remain unreported.
Scientific Research Applications
Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate involves its interaction with specific molecular targets. The quinazolinone core can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
highlights tetrahydroquinazolinone derivatives with alkyl/aryl substituents, such as 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones. These compounds share the quinazolinone core but differ in substituents and saturation (tetrahydro vs. dihydroquinazolinone). Key comparisons include:
The tetrahydroquinazolinones in exhibit fluorescence properties dependent on aryl substituents, suggesting that the target compound’s photophysical behavior could be modulated by its methylthio-propanoate group .
Thiazole-Based Propanoate Derivatives
and describe thiazole-propanoic acid derivatives, such as 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (23) and 3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (10). These compounds differ in heterocyclic core and functional groups:
The thiazole derivatives demonstrate bioactivity in assays, implying that the target compound’s quinazolinone core could similarly interact with biological targets, albeit with altered potency due to esterification .
Physicochemical and Functional Comparisons
- Lipophilicity : The methyl ester in the target compound likely enhances membrane permeability compared to the carboxylic acid derivatives in .
- Stability: Thioether linkages (target) may offer greater oxidative stability than the amino linkages in thiazole derivatives .
- Synthetic Complexity: The tetrahydroquinazolinones in require multi-step synthesis, while the target compound’s route may prioritize thioether bond formation .
Biological Activity
Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound derived from the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₂O₂S, with a molecular weight of approximately 273.35 g/mol. The compound features a quinazoline ring system, which is known for its pharmacological significance.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In a study assessing various derivatives of quinazoline compounds, it was found that certain analogs exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most active compounds .
| Compound | MIC (mg/mL) | Activity against |
|---|---|---|
| Methyl derivative | 0.004 - 0.03 | Staphylococcus aureus |
| Other derivative | 0.015 | E. coli |
Cytotoxicity
The cytotoxic effects of this compound have been assessed using human normal fetal lung fibroblast MRC-5 cell lines. Results indicated that at concentrations ranging from M to M, the compound exhibited minimal cytotoxicity, with cell viability remaining above 91% compared to untreated controls .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism and proliferation. Molecular docking studies suggest that this compound interacts effectively with target proteins, leading to disruptions in cellular processes .
Study on Antimicrobial Efficacy
In a comparative study published in MDPI, various derivatives of quinazoline were synthesized and tested for antimicrobial activity. This compound was among the compounds that showed promising results against Gram-positive bacteria .
Synthesis and Optimization
A green synthetic procedure was developed for the synthesis of similar compounds using deep eutectic solvents (DES), which resulted in higher yields and reduced reaction times compared to traditional methods . This approach highlights the potential for more sustainable practices in pharmaceutical chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A general approach includes:
Nucleophilic substitution : Reacting 4-oxo-3,4-dihydroquinazolin-2-ylmethanol with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to introduce the thioether group.
Esterification : Coupling the thiol intermediate with methyl 3-chloropropanoate under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization : Yields (~65%) can be improved by controlling temperature (reflux at 80–100°C), solvent polarity (DMSO or DMF), and reaction time (12–24 hours). Purification via column chromatography or recrystallization (water-ethanol) enhances purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., quinazolinone aromatic protons at δ 7.2–8.5 ppm, methyl ester at δ 3.6–3.8 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (C=O stretch at ~1700 cm⁻¹ for ester and quinazolinone).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~385 [M+H]+).
- Elemental Analysis : Ensures stoichiometric purity (C, H, N, S % within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with enzymes like 14-α-demethylase lanosterol (CYP51)?
- Methodological Answer :
Protein Preparation : Retrieve CYP51 structure (PDB: 3LD6) and optimize via energy minimization.
Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina.
Docking Parameters : Grid box centered on the heme cofactor (20 ų), exhaustiveness = 20.
- Outcome : Binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with Tyr118, hydrophobic contacts with Leu121) suggest antifungal potential. Validate via in vitro assays (MIC against Candida spp.) .
Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Standardize Assay Conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤1%).
- Validate Target Purity : Use recombinant enzymes with ≥95% purity (SDS-PAGE verified).
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates; report IC₅₀ with 95% confidence intervals.
- Structural Analogues : Compare activity with derivatives (e.g., nitro or phenyl substitutions) to identify SAR trends .
Q. What crystallographic strategies resolve the compound’s 3D structure and intermolecular interactions?
- Methodological Answer :
Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain monoclinic crystals (space group P21/n).
Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Apply SHELXL for structure solution; analyze hydrogen bonds (e.g., C=O···H-N) and π-π stacking (quinazolinone rings, ~3.6 Å spacing).
- Key Metrics : R-factor ≤ 0.05, unit cell parameters (e.g., a = 4.9146 Å, β = 94.645°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
